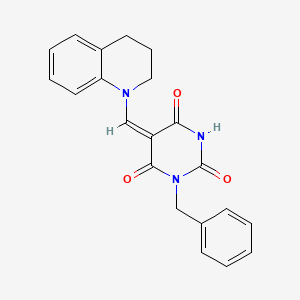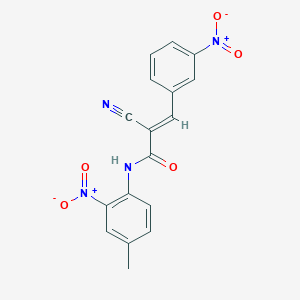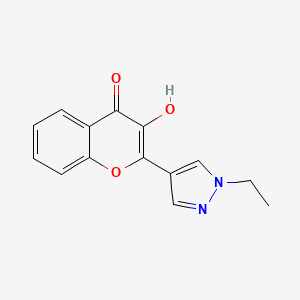
N-(4-fluorophenyl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a fluorophenyl group and two nitro groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3,5-dinitrobenzamide typically involves the nitration of 4-fluoroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitro-4-fluoroaniline is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of diphenyl ether derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 3,5-diamino-4-fluorobenzamide.
Substitution: 3,5-dinitro-4-phenoxyaniline.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-3,5-dinitrobenzamide
- N-(4-chlorophenyl)-3,5-dinitrobenzamide
- N-(4-methylphenyl)-3,5-dinitrobenzamide
Uniqueness
N-(4-fluorophenyl)-3,5-dinitrobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .
Eigenschaften
Molekularformel |
C13H8FN3O5 |
|---|---|
Molekulargewicht |
305.22 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8FN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
InChI-Schlüssel |
HDPDEKKLOWFUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B10894197.png)
![6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894202.png)
![Azepan-1-yl[6-methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10894210.png)


![3-(4-methylphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894217.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894218.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10894220.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B10894226.png)
![N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B10894233.png)

![Diallyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B10894237.png)
![2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10894255.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
